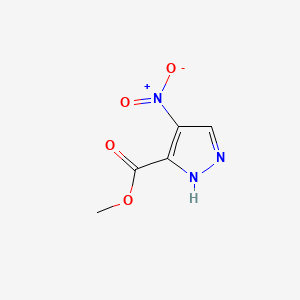

methyl 4-nitro-1H-pyrazole-3-carboxylate

説明

Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4) is a nitro-substituted pyrazole derivative with a methyl ester group at position 3. Its molecular formula is C₅H₅N₃O₄, and it has a molecular weight of 171.13 g/mol. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly for preparing N-methyl derivatives and other functionalized pyrazoles . According to its Material Safety Data Sheet (MSDS), it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

特性

IUPAC Name |

methyl 4-nitro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFBUCGMOKZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138786-86-4 | |

| Record name | methyl 4-nitro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Scientific Research Applications

Methyl 4-nitro-1H-pyrazole-3-carboxylate has diverse applications across several domains:

Chemistry

- Building Block for Synthesis: It serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it a versatile reagent in organic synthesis .

Biology

- Precursor for Biologically Active Molecules: The compound is investigated for its potential to synthesize biologically active derivatives that could have therapeutic applications .

Medicine

- Pharmaceutical Development: this compound is explored for its role as an inhibitor of specific enzymes, contributing to drug design aimed at various diseases, including cancer and inflammatory conditions .

Industry

- Agrochemicals and Dyes: The compound is utilized in the production of agrochemicals, enhancing crop protection strategies, as well as in dye manufacturing due to its vibrant color properties .

Study on Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects demonstrated that this compound significantly inhibited cyclooxygenase enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Evaluation Against Trypanosoma brucei

Research focused on the interaction with glycogen synthase kinase 3 (GSK3) in Trypanosoma brucei showed effective inhibition, leading to decreased parasite viability. Molecular docking studies elucidated binding affinities and mechanisms of action, indicating its potential as an antiparasitic agent .

類似化合物との比較

Structurally analogous compounds differ in substituents at the pyrazole ring or ester group, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Structural and Functional Modifications

Table 1: Key Properties of Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate and Analogues

Impact of Substituents

The ethyl analogue (CAS 55864-87-4) may exhibit lower melting points due to reduced crystallinity compared to the methyl derivative.

N-Substituents :

- Methylation at N-1 (CAS 400877-57-8) introduces steric hindrance, affecting regioselectivity in reactions. For example, methylation of the parent compound yields two isomers (3- and 5-carboxylate) with 44% and 28% yields, respectively .

- Chloromethyl substitution (CAS 1245823-46-4) adds a reactive site for further functionalization, making it valuable in medicinal chemistry .

Nitro Group Removal :

- Ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4) lacks the nitro group, significantly reducing electron-withdrawing effects and reactivity, which diminishes its utility in electrophilic substitutions .

Physicochemical and Reactivity Trends

- Lipophilicity : Ethyl and chloromethyl derivatives exhibit higher logP values than the parent compound, influencing membrane permeability in biological systems.

- Electronic Effects : The nitro group at position 4 enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitutions. Its absence (e.g., CAS 5932-27-4) reduces such reactivity.

- Thermal Stability : N-methylation (CAS 400877-57-8) improves thermal stability due to reduced ring strain, whereas chloromethyl derivatives may decompose under harsh conditions .

Q & A

Q. How can low yields in esterification steps be mitigated?

- Methodological Answer : Common issues:

- Moisture Sensitivity : Use anhydrous solvents (e.g., dried DCM) and molecular sieves.

- Side Reactions : Add DMAP catalyst to accelerate esterification and reduce acyloxy byproducts .

Q. What analytical approaches validate purity for pharmacological studies?

- Methodological Answer : HPLC-DAD (≥95% purity), TLC (Rf consistency), and elemental analysis (C, H, N within 0.4% of theoretical) ensure batch reproducibility. NMR spiking with authentic samples confirms identity .

Ethical and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。